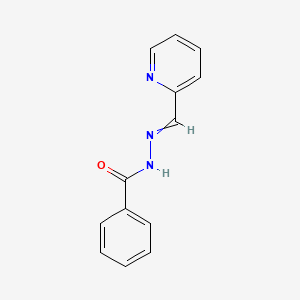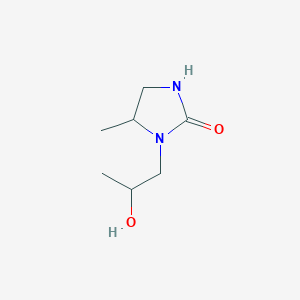![molecular formula C7H11F3S B14741330 Cyclohexane, [(trifluoromethyl)thio]- CAS No. 6476-52-4](/img/structure/B14741330.png)
Cyclohexane, [(trifluoromethyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexane, [(trifluoromethyl)thio]- is a chemical compound with the molecular formula C7H11F3S and a molecular weight of 184.22 g/mol . It is also known as cyclohexyl (trifluoromethyl)sulfane. This compound is characterized by the presence of a trifluoromethylthio group attached to a cyclohexane ring, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of radical initiators and trifluoromethylating agents under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of Cyclohexane, [(trifluoromethyl)thio]- may involve large-scale radical trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing specialized equipment and reaction conditions to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexane, [(trifluoromethyl)thio]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups.
Substitution: The trifluoromethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can produce a variety of substituted cyclohexane derivatives .
Aplicaciones Científicas De Investigación
Cyclohexane, [(trifluoromethyl)thio]- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Cyclohexane, [(trifluoromethyl)thio]- involves its interaction with molecular targets through the trifluoromethylthio group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or chemical synthesis .
Comparación Con Compuestos Similares
Similar Compounds
(Trifluoromethyl)cyclohexane: Similar in structure but lacks the sulfur atom, resulting in different chemical properties.
Cyclohexane, (trifluoromethyl)-: Another related compound with a trifluoromethyl group directly attached to the cyclohexane ring.
Uniqueness
Cyclohexane, [(trifluoromethyl)thio]- is unique due to the presence of both the cyclohexane ring and the trifluoromethylthio group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
6476-52-4 |
|---|---|
Fórmula molecular |
C7H11F3S |
Peso molecular |
184.22 g/mol |
Nombre IUPAC |
trifluoromethylsulfanylcyclohexane |
InChI |
InChI=1S/C7H11F3S/c8-7(9,10)11-6-4-2-1-3-5-6/h6H,1-5H2 |
Clave InChI |
AEFHBFIZLVTILS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


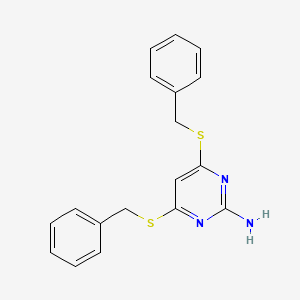
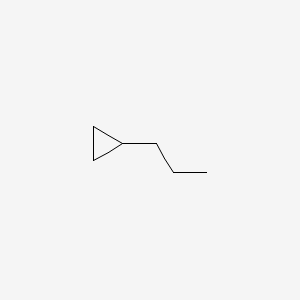
![3,3'-Di-tert-butyl-5,5'-diethoxy[1,1'-biphenyl]-2,2'-diol](/img/structure/B14741264.png)
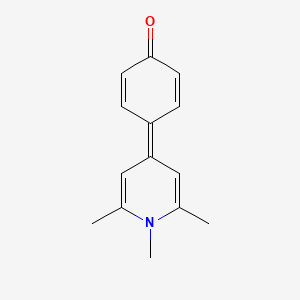

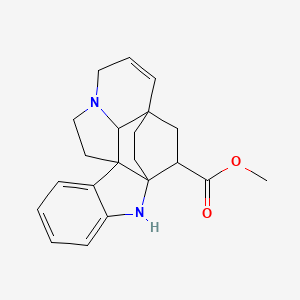
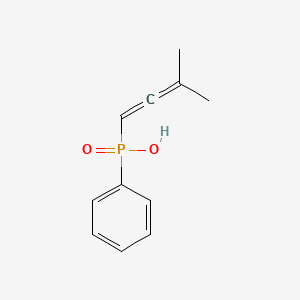


![Butyl 5-amino-2-[(cyclohexylmethyl)(methylcarbamoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B14741315.png)
